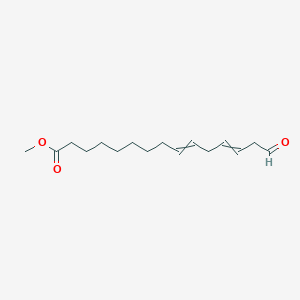
Methyl 15-oxopentadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 15-oxopentadeca-9,12-dienoate is an organic compound with the molecular formula C19H32O3 It is a methyl ester derivative of a long-chain fatty acid, characterized by the presence of a keto group at the 15th position and two double bonds at the 9th and 12th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 15-oxopentadeca-9,12-dienoate typically involves the esterification of the corresponding fatty acid. One common method is the reaction of 15-oxopentadeca-9,12-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the precursor fatty acid from natural sources, followed by chemical modification. For example, linoleic acid extracted from plant oils can be subjected to oxidation and subsequent esterification to yield the desired compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 15-oxopentadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The double bonds in the compound can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions can be carried out using bromine (Br2) or chlorine (Cl2) under mild conditions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
Methyl 15-oxopentadeca-9,12-dienoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of methyl 15-oxopentadeca-9,12-dienoate involves its interaction with specific molecular targets and pathways. The compound’s keto group and double bonds play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, modulating various biochemical pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Similar Compounds
Methyl 9,12-octadecadienoate: Similar in structure but lacks the keto group at the 15th position.
Methyl 9,12,15-octadecatrienoate: Contains an additional double bond compared to methyl 15-oxopentadeca-9,12-dienoate.
Methyl 9(Z),11(E)-octadecadienoate: A conjugated linoleic acid ester with potential anticancer properties.
Uniqueness
This compound is unique due to the presence of the keto group at the 15th position, which imparts distinct chemical and biological properties
Properties
CAS No. |
93391-21-0 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
methyl 15-oxopentadeca-9,12-dienoate |
InChI |
InChI=1S/C16H26O3/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h3,5,9,11,15H,2,4,6-8,10,12-14H2,1H3 |
InChI Key |
VHPWFGUENFPGML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCC=CCC=CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















